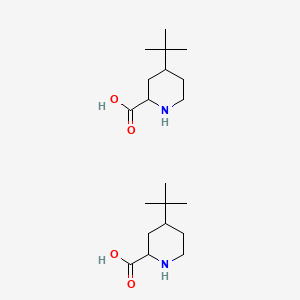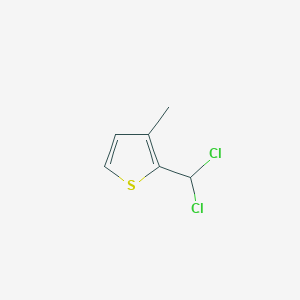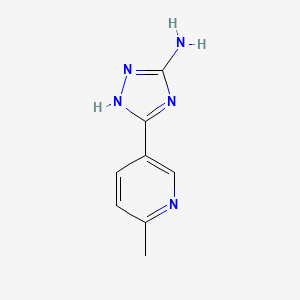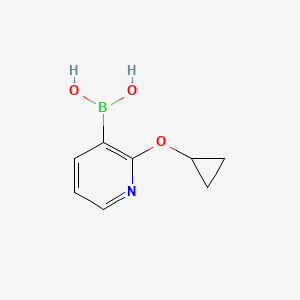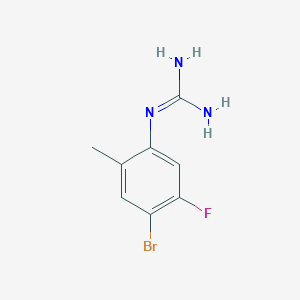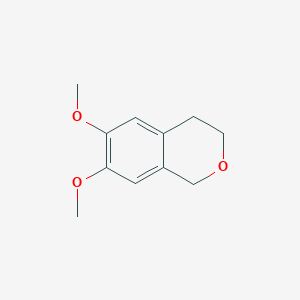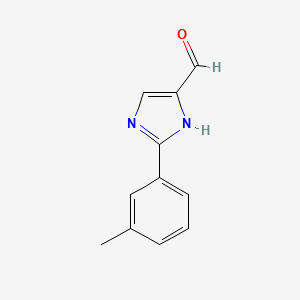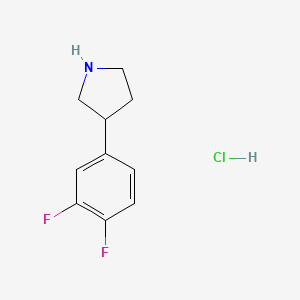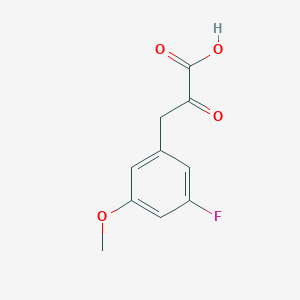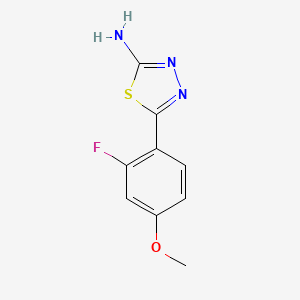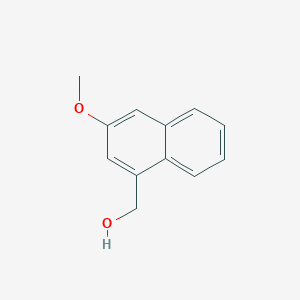
(3-Methoxy-1-naphthyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxy-1-naphthyl)methanol is an organic compound belonging to the naphthalene family It features a methoxy group (-OCH3) attached to the third position of the naphthalene ring and a methanol group (-CH2OH) attached to the first position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1-naphthyl)methanol typically involves the reaction of 3-methoxynaphthalene with formaldehyde in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves:
- Dissolving 3-methoxynaphthalene in a suitable solvent such as tetrahydrofuran (THF).
- Adding formaldehyde and a catalyst, such as sodium borohydride (NaBH4), to the solution.
- Stirring the reaction mixture at room temperature for a specified period.
- Isolating the product through extraction and purification techniques such as recrystallization.
Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and reduce costs. This may involve:
- Using continuous flow reactors to maintain consistent reaction conditions.
- Employing more efficient catalysts and solvents.
- Implementing advanced purification methods to obtain high-purity this compound.
化学反应分析
Types of Reactions: (3-Methoxy-1-naphthyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products:
- Oxidation yields aldehydes or carboxylic acids.
- Reduction yields hydrocarbons.
- Substitution yields various substituted naphthalenes.
科学研究应用
(3-Methoxy-1-naphthyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
作用机制
The mechanism by which (3-Methoxy-1-naphthyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance:
Oxidation Reactions: The methanol group is oxidized to form reactive intermediates that can further react with other molecules.
Substitution Reactions: The methoxy group can be replaced by other functional groups, altering the compound’s chemical properties and reactivity.
相似化合物的比较
(3-Methoxy-1-naphthyl)methanol can be compared with other naphthalene derivatives such as:
2-Methoxynaphthalene: Similar structure but with the methoxy group at the second position, leading to different reactivity and applications.
1-Naphthalenemethanol: Lacks the methoxy group, resulting in different chemical properties and uses.
3-Methoxy-2-naphthaldehyde: Contains an aldehyde group instead of a methanol group, leading to distinct reactivity and applications.
属性
分子式 |
C12H12O2 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC 名称 |
(3-methoxynaphthalen-1-yl)methanol |
InChI |
InChI=1S/C12H12O2/c1-14-11-6-9-4-2-3-5-12(9)10(7-11)8-13/h2-7,13H,8H2,1H3 |
InChI 键 |
GPEAAFBCXCIFQS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CC=CC=C2C(=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



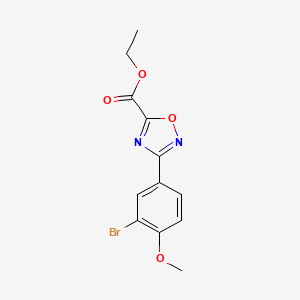
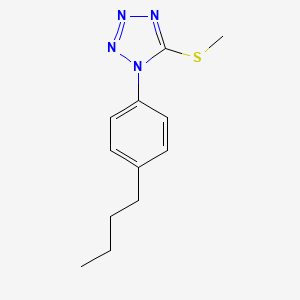
![N-[2-[[2-(3-Indolyl)ethyl]amino]-2-oxoethyl]-3-phenyl-1H-indole-5-carboxamide](/img/structure/B13684205.png)
